N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a pyridinyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridinyl Group: The piperazine core is then reacted with a pyridinyl halide (e.g., 2-chloropyridine) in the presence of a base such as potassium carbonate to introduce the pyridinyl group.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl halide.
Carbothioamide Formation: Finally, the carbothioamide group is introduced by reacting the intermediate with thiocarbonyldiimidazole or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The carbothioamide group can be reduced to an amine or a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.
Major Products
Oxidation: Products may include N-(2-hydroxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide.
Reduction: Products may include N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The methoxyphenyl and pyridinyl groups could facilitate binding to hydrophobic pockets, while the piperazine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(pyridin-3-yl)piperazine-1-carbothioamide
- N-(2-methoxyphenyl)-4-(pyridin-4-yl)piperazine-1-carbothioamide
- N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to the specific positioning of the methoxyphenyl and pyridinyl groups, which may confer distinct binding properties and biological activities compared to its analogs. The presence of the carbothioamide group also differentiates it from similar compounds with carboxamide groups, potentially affecting its reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H20N4OS/c1-22-15-7-3-2-6-14(15)19-17(23)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) |
InChI Key |
JXEKPIMBKKZNHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.